molecular formula C11H13NO3 B11763776 3-Methyl-1-(3-nitrophenyl)butan-2-one

3-Methyl-1-(3-nitrophenyl)butan-2-one

Cat. No.: B11763776
M. Wt: 207.23 g/mol
InChI Key: DHPHRWMVHCTTCX-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-nitrophenyl)butan-2-one is an organic compound with the molecular formula C11H13NO3 It is a derivative of butanone, featuring a nitrophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3-nitrophenyl)butan-2-one can be achieved through several methods. One common approach involves the condensation reaction of isopropanol and acetone under acidic catalysis . Another method includes the reaction of alkyl iodide and isopropanol to generate isopropyl acetate, followed by acid-catalyzed hydrolysis to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial processes are often proprietary, but they generally follow the principles of green chemistry to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3-nitrophenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different functionalized products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-Methyl-1-(3-aminophenyl)butan-2-one, while oxidation can produce carboxylic acids.

Scientific Research Applications

3-Methyl-1-(3-nitrophenyl)butan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-nitrophenyl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carbonyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-(3-aminophenyl)butan-2-one: A reduction product of the original compound.

    3-Methyl-1-(3-chlorophenyl)butan-2-one: A halogenated analog with different reactivity.

    3-Methyl-1-(3-hydroxyphenyl)butan-2-one: A hydroxylated derivative with potential biological activity.

Uniqueness

3-Methyl-1-(3-nitrophenyl)butan-2-one is unique due to the presence of both a nitro group and a methyl group on the aromatic ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-methyl-1-(3-nitrophenyl)butan-2-one

InChI

InChI=1S/C11H13NO3/c1-8(2)11(13)7-9-4-3-5-10(6-9)12(14)15/h3-6,8H,7H2,1-2H3

InChI Key

DHPHRWMVHCTTCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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